molecular formula C12H16O B8002203 2-Allyl-5-methoxy-1,3-dimethylbenzene

2-Allyl-5-methoxy-1,3-dimethylbenzene

Cat. No.: B8002203
M. Wt: 176.25 g/mol
InChI Key: LSPDEHVSPPZWFT-UHFFFAOYSA-N
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Description

2-Allyl-5-methoxy-1,3-dimethylbenzene is a substituted benzene derivative featuring methyl groups at positions 1 and 3, a methoxy group at position 5, and an allyl group at position 2. This structure combines electron-donating (methoxy, methyl) and π-conjugating (allyl) substituents, influencing its physicochemical and reactivity profiles.

Properties

IUPAC Name

5-methoxy-1,3-dimethyl-2-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-6-12-9(2)7-11(13-4)8-10(12)3/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPDEHVSPPZWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Allyl-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Acts as a precursor for the preparation of various functionalized aromatic compounds.
  • Material Science:

    • Utilized in the development of novel polymers and resins with specific properties.
    • Investigated for its potential use in the fabrication of organic electronic materials.
  • Biological Studies:

    • Explored for its biological activity, including potential antimicrobial and antifungal properties.
    • Studied for its interactions with biological macromolecules.
  • Medicinal Chemistry:

    • Investigated as a potential lead compound for the development of new pharmaceuticals.
    • Examined for its pharmacological effects and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-allyl-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the allyl and methoxy groups.

    Pathways: Modulation of biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include halogenated 1,3-dimethylbenzenes, methoxy-substituted derivatives, and allyl-bearing aromatic systems. Key comparisons are summarized below:

Table 1: Substituent Effects and Properties of Analogous Compounds
Compound Substituents Molecular Weight (g/mol) Water Solubility (mmol/L) Notable Properties/Biological Activity
2-Allyl-5-methoxy-1,3-dimethylbenzene Allyl (C2), Methoxy (C5), Methyl (C1, C3) ~190 (estimated) Moderate (inferred) Potential conjugation reactivity
2-Bromo-1,3-dimethylbenzene Bromo (C2), Methyl (C1, C3) 185.03 0.10 Low-affinity GABAA receptor modulation
2-Fluoro-1,3-dimethylbenzene Fluoro (C2), Methyl (C1, C3) 138.16 0.46 GABAA receptor potentiation
m-Xylene (1,3-dimethylbenzene) Methyl (C1, C3) 106.16 Low (hydrophobic) Industrial solvent, no receptor activity
(S)-5-Allyl-2-... () Allyl, multiple methoxy groups 372.45 Unknown Complex structure with stereochemical effects

Physicochemical Properties

  • Solubility: The methoxy group enhances polarity compared to halogenated analogs (e.g., 2-bromo-1,3-dimethylbenzene), but the allyl group introduces hydrophobicity.
  • Reactivity : The allyl group enables conjugation or cycloaddition reactions, while the methoxy group directs electrophilic substitution to specific positions. This contrasts with halogenated analogs, where bromo/fluoro substituents favor nucleophilic displacement or cross-coupling reactions .

Biological Activity

2-Allyl-5-methoxy-1,3-dimethylbenzene, also known as anethole , is an aromatic compound found in various essential oils and is recognized for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

  • Chemical Formula : C₁₁H₁₄O
  • CAS Number : 4180-23-8
  • Molecular Weight : 178.23 g/mol

Antioxidant Activity

Research indicates that anethole exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. A study demonstrated that anethole could reduce lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in various cell lines .

Anti-inflammatory Effects

Anethole has been reported to possess anti-inflammatory properties. In animal models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Properties

Several studies have highlighted the anticancer potential of anethole. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. In vitro studies revealed that anethole induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
AntioxidantScavenging free radicals; enhancing antioxidant enzymes
Anti-inflammatoryInhibition of NF-κB signaling
AnticancerInduction of apoptosis; modulation of apoptotic proteins

The mechanisms underlying the biological activities of anethole are diverse:

  • Antioxidant Mechanism : Anethole's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Mechanism : By inhibiting the NF-κB pathway, anethole reduces the expression of inflammatory mediators, leading to decreased inflammation.
  • Anticancer Mechanism : Anethole triggers apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies

  • Colon Cancer Study : A study explored the effects of anethole on HCT116 colon cancer cells. It was found that treatment with anethole resulted in a dose-dependent increase in apoptosis markers, with significant upregulation of Fas and DR3 receptors .
  • Inflammation Model : In a murine model of inflammation, anethole administration significantly reduced paw edema and levels of inflammatory cytokines compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Allyl-5-methoxy-1,3-dimethylbenzene
Reactant of Route 2
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2-Allyl-5-methoxy-1,3-dimethylbenzene

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